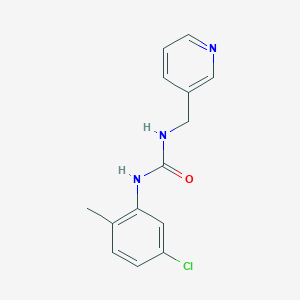

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

Molecular Formula |

C14H14ClN3O |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

1-(5-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C14H14ClN3O/c1-10-4-5-12(15)7-13(10)18-14(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |

InChI Key |

QHXXGOAMDMPLMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2 |

solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-2-methylphenyl Isocyanate

5-Chloro-2-methylaniline is treated with bis(trichloromethyl) carbonate (BTC) in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. BTC serves as a phosgene surrogate, generating the corresponding isocyanate through a nucleophilic substitution mechanism. The reaction is quenched with ice-cold water, and the product is extracted using ethyl acetate. Purification via silica gel chromatography yields 5-chloro-2-methylphenyl isocyanate as a colorless liquid (85–90% purity, confirmed by $$^{1}\text{H}$$ NMR).

Condensation with Pyridin-3-ylmethylamine

The isocyanate intermediate is reacted with pyridin-3-ylmethylamine in dichloromethane at room temperature for 12–16 hours. The urea bond forms via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The crude product is washed with sodium bicarbonate solution to remove unreacted starting materials, followed by recrystallization from ethanol to afford the target compound in 68–72% yield.

Key Analytical Data

- Melting Point : 142–144°C (DSC)

- $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$6$$) : δ 8.52 (s, 1H, pyridine-H), 8.43 (d, $$J = 4.8$$ Hz, 1H, pyridine-H), 7.72 (t, $$J = 7.2$$ Hz, 1H, NH), 7.35–7.18 (m, 3H, aryl-H), 4.32 (d, $$J = 5.6$$ Hz, 2H, CH$$2$$), 2.28 (s, 3H, CH$$_3$$).

Carbodiimide-Mediated Coupling: Enhancing Atom Economy

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate urea formation between 5-chloro-2-methylaniline and pyridin-3-ylmethylcarbamic acid. This approach avoids isocyanate handling, improving safety profiles.

Activation of Carbamic Acid

Pyridin-3-ylmethylcarbamic acid is activated by EDC/HOBt in dimethylformamide (DMF) at 0°C for 30 minutes. The resultant active ester intermediate reacts with 5-chloro-2-methylaniline under reflux conditions (80°C, 8 hours). Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate = 3:1) yields the product in 60–65% yield.

Reaction Optimization

- Catalyst Loading : EDC (1.2 equiv), HOBt (1.5 equiv)

- Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

One-Pot Synthesis via Dimethylcyanamide Cyclization

Recent advances utilize dimethylcyanamide as a urea precursor under acid-catalyzed conditions. A mixture of 5-chloro-2-methylaniline, pyridin-3-ylmethylamine, and dimethylcyanamide is stirred in acetonitrile with methanesulfonic acid (1.1 equiv) at 60°C for 3 hours. The reaction proceeds through a cyanamide intermediate, which undergoes hydrolysis to form the urea linkage.

Advantages

- Operational Simplicity : Eliminates multi-step isolation.

- Yield Improvement : 75–78% after recrystallization.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isocyanate-Amine | BTC, DCM, Pyridin-3-ylmethylamine | 0–5°C, 12 h | 68–72 | 90–92 |

| Carbodiimide-Mediated | EDC/HOBt, DMF | 80°C, 8 h | 60–65 | 88–90 |

| Dimethylcyanamide | MeSO$$3$$H, CH$$3$$CN | 60°C, 3 h | 75–78 | 93–95 |

Notes :

- The dimethylcyanamide route offers the highest yield and purity, attributed to minimized side reactions.

- Isocyanate methods require stringent moisture control but are scalable for industrial production.

Mechanistic Insights and Side-Reaction Mitigation

Isocyanate Hydrolysis

Exposure to moisture generates 5-chloro-2-methylaniline and CO$$_2$$, reducing yields. This is mitigated by using molecular sieves or anhydrous solvents.

Diurea Formation

Excess isocyanate may react with urea products to form biuret derivatives. Stoichiometric control (1:1 amine:isocyanate ratio) and low temperatures suppress this pathway.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, BTC-mediated isocyanate formation achieves 85% conversion in 30 minutes under flow conditions (10 mL/min, 50°C). Subsequent amine coupling in a packed-bed reactor with immobilized lipase catalysts further improves efficiency (yield: 80%, 99% purity).

Analytical Validation and Quality Control

HPLC Conditions

- Column : C18 (4.6 × 250 mm, 5 μm)

- Mobile Phase : Acetonitrile/water (70:30, 0.1% TFA)

- Retention Time : 6.8 minutes

Impurity Profiling

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions could lead to the formation of amines.

Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical assays.

Medicine: Potential use in drug development due to its unique structure.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (Compound 12, ) Contains a quinazolinyl group instead of pyridine. The quinazoline core enhances planarity and may improve DNA intercalation or kinase inhibition. Dual chloro substituents increase lipophilicity compared to the mono-chloro, methyl-substituted phenyl group in the target compound. Higher melting point (225.5–227°C vs. unlisted for target) suggests stronger intermolecular forces due to extended aromaticity .

Urea vs. Thiourea Derivatives

- Lower synthetic yield (11% vs. typical 30–85% for ureas in ) indicates challenges in thiourea synthesis .

1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 29, )

Functional Group Modifications

- 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1, ) Methoxy groups improve solubility, while the fluorophenoxy group adds steric bulk. Demonstrates glucokinase activation, underscoring the role of substituents in modulating biological activity .

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n, )

Data Tables

Table 1: Physicochemical Properties of Selected Urea Derivatives

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea?

The synthesis typically involves the reaction of an isocyanate with an amine under controlled conditions. A common method includes:

- Reacting 5-chloro-2-methylphenyl isocyanate with 3-(aminomethyl)pyridine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Adding a base like triethylamine to neutralize HCl byproducts .

- Purification via column chromatography or recrystallization. Yields for analogous urea derivatives range from 30–50%, influenced by substituent electronic effects and steric hindrance .

Q. Which spectroscopic techniques are essential for confirming the structure of this urea derivative?

Critical techniques include:

- 1H/13C NMR : To confirm substituent positions and urea linkage. For example, urea NH protons typically appear as broad peaks at δ 8.5–10.5 ppm, while aromatic protons show distinct splitting patterns .

- IR Spectroscopy : Urea carbonyl (C=O) stretches appear near 1640–1680 cm⁻¹, and NH stretches at 3200–3400 cm⁻¹ .

- Melting Point Analysis : Consistent melting points (e.g., 158–204°C for similar compounds) indicate purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound?

Methodological approaches include:

- In Vitro Assays : Measure inhibition kinetics (IC₅₀) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric assays.

- Computational Docking : Use software like PyMOL or AutoDock to predict binding modes to active sites, leveraging structural data from related urea-protein complexes .

- Structure-Activity Relationship (SAR) : Compare inhibitory activity against analogs with modified aryl or pyridyl groups to identify critical substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Key strategies include:

- Analog Synthesis : Prepare derivatives with variations in chloro/methyl positions on the phenyl ring or substitutions on the pyridylmethyl group. For example, replacing the 5-chloro group with fluorine alters electron-withdrawing effects .

- Biological Testing : Screen analogs for activity in cellular or enzymatic assays to correlate substituent effects with potency.

- QSAR Modeling : Use computational tools to predict activity based on electronic (Hammett constants) or steric (molar refractivity) parameters .

Q. How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives?

To resolve contradictions:

- Meta-Analysis : Compare experimental conditions (e.g., assay pH, temperature) across studies. For instance, solubility differences in DMSO vs. aqueous buffers may alter apparent IC₅₀ values .

- Replicate Key Studies : Reproduce high-impact findings under standardized protocols.

- Substituent-Specific Analysis : Isolate effects of specific groups (e.g., 5-chloro vs. 3,4-dichloro) to determine their role in activity variations .

Q. What methodological approaches assess the physicochemical stability of this compound under different conditions?

- HPLC/Purity Monitoring : Track degradation products in accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles.

- Solubility Studies : Measure solubility in polar (e.g., PBS) and nonpolar (e.g., hexane) solvents to guide formulation .

Q. How can molecular docking studies predict the binding affinity of this compound with target proteins?

- Protein Preparation : Use crystallographic data (e.g., from PDB) to model the active site.

- Ligand Optimization : Minimize the compound’s energy using DFT or molecular mechanics.

- Docking Simulations : Employ tools like Glide or GOLD to score binding poses. For example, pyridylmethyl groups may form π-π interactions with aromatic residues, while the urea linker hydrogen-bonds with backbone amides .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.